3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
CAS No.: 937604-33-6
VCID: VC2467388
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline - 937604-33-6](/images/structure/VC2467388.png)
Description |
3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline is a complex organic compound that belongs to the broader class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in pharmaceuticals and materials science. Despite its specific structure, detailed information on this compound is limited, and it is primarily available through specialized chemical suppliers like VWR International . Applications and Biological ActivitiesQuinoline derivatives are known for their diverse applications, including antimicrobial, antimalarial, and anticancer activities. While specific biological activities of 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline are not detailed in available sources, its structure suggests potential for similar applications. Research Findings and Future DirectionsDue to the limited availability of specific research findings on 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, further studies are needed to explore its properties, synthesis methods, and potential applications. This includes in-depth investigations into its chemical reactivity, biological activity, and potential uses in pharmaceuticals or materials science. Note:Due to the limited availability of specific information on 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, this article focuses on general aspects of quinoline derivatives and the potential for further research. |
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CAS No. | 937604-33-6 |
Product Name | 3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline |
Molecular Formula | C15H15ClN2 |
Molecular Weight | 258.74 g/mol |
IUPAC Name | 3-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Standard InChI | InChI=1S/C15H15ClN2/c16-12-7-3-8-13(17)15(12)18-10-4-6-11-5-1-2-9-14(11)18/h1-3,5,7-9H,4,6,10,17H2 |
Standard InChIKey | HVRZBLYYODCGLT-UHFFFAOYSA-N |
SMILES | C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N |
Canonical SMILES | C1CC2=CC=CC=C2N(C1)C3=C(C=CC=C3Cl)N |
PubChem Compound | 19627860 |
Last Modified | Aug 16 2023 |
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